![molecular formula C16H20N2O2 B4933936 N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)
N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide
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Description
N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide is a chemical compound that is commonly used in scientific research. It is also known by the name DMAA-Na or 2-DMAA-Na. This compound has gained attention due to its potential application in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm .
Synthesis of Interpenetrated Polymer Networks
The N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide based photoinitiating system can also be used for the synthesis of interpenetrated polymer networks .
Adaptation for 3D Printing
The same photoinitiating system based on N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide can be adapted for 3D printing .
Generation of Semi-stable Radical Anion Species
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have unique photophysical properties. They can generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group .
Anion Sensors for Selective Detection
The derivatives of N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide can be used in the development of anion sensors for selective detection of specific anions .
Photo-reduction of Methylene Blue
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide can mediate the photo-reduction of methylene blue .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)11-10-17-16(19)12-20-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMAQPCPBASQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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